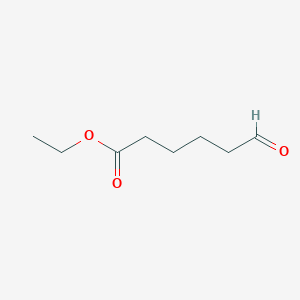

Ethyl 6-oxohexanoate

Description

BenchChem offers high-quality Ethyl 6-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNBKRSENSOXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457523 | |

| Record name | ethyl 6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27983-42-2 | |

| Record name | ethyl 6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxohexanoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structural feature makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its utility is noted in the synthesis of pharmaceutical agents, including anti-cancer agents and multi-acting inhibitors targeting HDAC, FLT3, and JAK2.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl 6-oxohexanoate, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 6-oxohexanoate is presented below. It is important to note that while computed values are available, experimentally determined data for some properties such as boiling and melting points are not consistently reported in the literature.

Table 1: Physical and Chemical Properties of Ethyl 6-oxohexanoate

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[2] |

| Molecular Weight | 158.19 g/mol | PubChem[2] |

| CAS Number | 27983-42-2 | PubChem[2] |

| IUPAC Name | ethyl 6-oxohexanoate | PubChem[2] |

| Synonyms | 6-Oxohexanoic acid ethyl ester, Ethyl 5-formylpentanoate | PubChem[2] |

| Boiling Point | Not available (n/a) | ChemSynthesis[3] |

| Melting Point | Not available (n/a) | ChemSynthesis[3] |

| Density | Not available (n/a) | ChemSynthesis[3] |

| XLogP3-AA (Computed) | 0.6 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 43.4 Ų | PubChem[2] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[2] |

| Rotatable Bond Count (Computed) | 7 | PubChem[2] |

Synthesis of Ethyl 6-oxohexanoate

A potential synthetic pathway could start from monoethyl adipate. The carboxylic acid moiety of monoethyl adipate can be converted to an acyl chloride, which is then subjected to a controlled reduction to yield the desired aldehyde, Ethyl 6-oxohexanoate.

References

- 1. Ethyl 6-oxohexanoate | 27983-42-2 [chemicalbook.com]

- 2. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 6-oxohexanoate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxohexanoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structural feature makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its linear six-carbon chain can serve as a versatile linker in the design of bioactive molecules, connecting a pharmacophore to a desired functional group or scaffold. This guide provides a comprehensive overview of the synthesis, properties, and applications of Ethyl 6-oxohexanoate, with a focus on its role in the development of therapeutic agents. While direct synthesis of marketed drugs starting from Ethyl 6-oxohexanoate is not extensively documented in publicly available literature, its utility as a synthetic intermediate is evident from its role as a reagent for producing pharmaceutical agents, including anti-cancer agents and multi-acting inhibitors against targets like HDAC, FL3, and JAK2.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of Ethyl 6-oxohexanoate is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1][3] |

| Molecular Weight | 158.19 g/mol | [1][3] |

| CAS Number | 27983-42-2 | [3][4] |

| Appearance | Liquid | [4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |

| Spectroscopic Data | Description |

| ¹³C NMR | Spectra available |

| Mass Spectrum | GC-MS data available |

| IR Spectrum | Vapor phase IR spectra available |

Synthesis of Ethyl 6-oxohexanoate

The synthesis of Ethyl 6-oxohexanoate can be achieved through the oxidation of its corresponding alcohol, Ethyl 6-hydroxyhexanoate. The latter is readily available and can be synthesized from the ring-opening of ε-caprolactone. Two common and effective methods for the oxidation step are Swern oxidation and ozonolysis of a corresponding unsaturated precursor.

Experimental Protocol 1: Synthesis via Swern Oxidation of Ethyl 6-hydroxyhexanoate

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Reaction Scheme:

Figure 1: Swern oxidation of Ethyl 6-hydroxyhexanoate.

Methodology:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 10 minutes.

-

Alcohol Addition: Add a solution of Ethyl 6-hydroxyhexanoate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at -78 °C. Stir for an additional 20 minutes.

-

Base Addition and Quenching: Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the mixture. Continue stirring at -78 °C for 10 minutes, then allow the reaction to warm to room temperature and stir for 1.5 hours.

-

Work-up: Quench the reaction by adding water. Adjust the pH of the aqueous layer to ~4 with 1 M HCl. Separate the organic layer and wash it sequentially with water and brine. Extract the combined aqueous layers with diethyl ether.

-

Purification: Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure Ethyl 6-oxohexanoate.

Experimental Protocol 2: Synthesis via Ozonolysis of Cyclohexene (Adapted for Ethyl Ester)

Ozonolysis provides an alternative route to aldehyde-esters from cyclic alkenes. The following is an adapted protocol based on the synthesis of the methyl ester.

Reaction Scheme:

Figure 2: Ozonolysis of cyclohexene to yield Ethyl 6-oxohexanoate.

Methodology:

-

Ozonolysis Reaction: In a three-necked round-bottom flask fitted with a gas inlet tube and a gas outlet, dissolve cyclohexene (1.0 equivalent) in a mixture of dichloromethane and ethanol. Cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

-

Reductive Work-up: Purge the solution with nitrogen gas to remove excess ozone. Add a reducing agent, such as triphenylphosphine or zinc dust, to the reaction mixture and allow it to warm to room temperature.

-

Purification: After completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to afford Ethyl 6-oxohexanoate.

Applications in Drug Development

Ethyl 6-oxohexanoate serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[1][2] Its aldehyde functionality allows for a variety of chemical transformations such as reductive amination, Wittig reactions, and aldol condensations, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. These reactions enable the incorporation of a six-carbon aliphatic linker into a drug candidate's structure. Such linkers are prevalent in various classes of therapeutic agents, including histone deacetylase (HDAC) inhibitors and kinase inhibitors.

Role in the Synthesis of HDAC Inhibitors

HDAC inhibitors are a class of anti-cancer agents that interfere with the function of histone deacetylases, leading to cell cycle arrest and apoptosis in cancer cells. A common structural motif for many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme. The linker is often an aliphatic chain.

While a direct, published synthesis of a specific HDAC inhibitor like Vorinostat or Belinostat from Ethyl 6-oxohexanoate is not readily found, the structure of these drugs highlights the importance of the C6 aliphatic chain. For instance, Vorinostat (Suberoylanilide Hydroxamic Acid) contains an eight-carbon chain. A synthetic strategy for analogues of such drugs could conceivably start from a functionalized hexanoate derivative.

Generalized Synthetic Logic:

The aldehyde group of Ethyl 6-oxohexanoate can be converted to an amine via reductive amination. This amine can then be coupled to a "cap" group. The ester functionality can be hydrolyzed to a carboxylic acid, which is then converted to a hydroxamic acid, the zinc-binding group.

Figure 3: Hypothetical pathway for incorporating Ethyl 6-oxohexanoate into an HDAC inhibitor.

This logical flow demonstrates how the bifunctional nature of Ethyl 6-oxohexanoate makes it an attractive starting material for creating the linker and incorporating the zinc-binding group of a potential HDAC inhibitor.

Potential in Kinase Inhibitor Synthesis

Kinase inhibitors are another important class of anti-cancer drugs. Many of these also feature flexible linker regions connecting different pharmacophoric elements. The six-carbon chain of Ethyl 6-oxohexanoate could be utilized to synthesize such linkers, providing the necessary spacing and flexibility for optimal binding to the kinase active site. The synthetic transformations would be similar to those described for HDAC inhibitors, with the aldehyde and ester groups serving as handles for further chemical modifications.

Conclusion

Ethyl 6-oxohexanoate is a versatile and valuable chemical intermediate with significant potential in the field of drug development. Its straightforward synthesis and the presence of two distinct and reactive functional groups allow for its incorporation into complex molecular architectures. While its direct application in the synthesis of currently marketed drugs is not prominently featured in the literature, its utility as a building block for creating the aliphatic linkers found in many HDAC and kinase inhibitors is clear. For researchers and scientists in drug discovery, Ethyl 6-oxohexanoate represents a readily accessible and synthetically flexible tool for the rational design and synthesis of novel therapeutic agents. The detailed experimental protocols and compiled data in this guide are intended to facilitate its effective use in the laboratory.

References

An In-Depth Technical Guide to Ethyl 6-oxohexanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-oxohexanoate, a bifunctional organic molecule featuring both an ester and an aldehyde group, serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a historical perspective on its synthesis, detailed experimental protocols for its preparation, and its applications, particularly in the realm of pharmaceutical development. Quantitative data are presented in structured tables for clarity, and key synthetic pathways are illustrated with diagrams.

Introduction

Ethyl 6-oxohexanoate, also known as adipic acid semialdehyde ethyl ester or ethyl 5-formylpentanoate, is a valuable building block in organic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important precursor for the synthesis of various heterocyclic compounds, polymers, and biologically active molecules. This guide aims to be a thorough resource for researchers and professionals working with this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of Ethyl 6-oxohexanoate is provided below. This data is essential for its identification, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of Ethyl 6-oxohexanoate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 27983-42-2 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 127-128 °C at 12 mmHg | [2] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.437 | [2] |

| InChIKey | UWNBKRSENSOXKX-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)CCCCC=O | [1] |

Table 2: Spectroscopic Data of Ethyl 6-oxohexanoate

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹³C NMR | Spectra Available | [1] |

| GC-MS | Spectra Available | [1] |

| IR (Vapor Phase) | Spectra Available | [1] |

Historical Perspective and Synthesis

While a definitive "discovery" of Ethyl 6-oxohexanoate in a singular event is not clearly documented in readily available literature, its synthesis is rooted in the broader development of methods for the preparation of ω-oxoesters. The preparation of this class of compounds has evolved, with various synthetic strategies being reported over time. The following sections detail some of the key synthetic routes that have been employed.

From Adipic Acid Derivatives

A common and logical starting point for the synthesis of Ethyl 6-oxohexanoate is adipic acid, a readily available dicarboxylic acid. The challenge lies in the selective functionalization of one of the two carboxylic acid groups.

One of the most straightforward conceptual pathways involves the monoesterification of adipic acid to form monoethyl adipate, followed by the selective reduction of the remaining carboxylic acid to an aldehyde.

Workflow for Synthesis from Adipic Acid

References

Spectroscopic Analysis of Ethyl 6-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-oxohexanoate, a bifunctional molecule incorporating both an ester and an aldehyde functional group. The information presented herein is intended to support researchers and scientists in the identification, characterization, and utilization of this compound in various scientific applications, including drug development.

Chemical Structure and Properties

Ethyl 6-oxohexanoate (C8H14O3) is a colorless liquid with a molecular weight of 158.20 g/mol . Its structure consists of a six-carbon chain with an ethyl ester at one terminus and an aldehyde at the other.

SMILES: CCOC(=O)CCCCC=O InChI Key: UWNBKRSENSOXKX-UHFFFAOYSA-N CAS Number: 27983-42-2

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 6-oxohexanoate. The data is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.77 | t | 1H | H6 (CHO) |

| 4.12 | q | 2H | H7 (OCH₂) |

| 2.46 | t | 2H | H5 (CH₂) |

| 2.30 | t | 2H | H2 (CH₂) |

| 1.65 | m | 4H | H3, H4 (CH₂) |

| 1.25 | t | 3H | H8 (CH₃) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 202.5 | C6 (CHO) |

| 173.3 | C1 (C=O, ester) |

| 60.3 | C7 (OCH₂) |

| 43.8 | C5 |

| 34.0 | C2 |

| 24.5 | C3 |

| 21.8 | C4 |

| 14.2 | C8 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of Ethyl 6-oxohexanoate is characterized by the presence of strong absorption bands corresponding to the ester and aldehyde carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium | C-H stretch (alkane) |

| ~2860 | Medium | C-H stretch (alkane) |

| ~2720 | Weak | C-H stretch (aldehyde) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of Ethyl 6-oxohexanoate is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - C₂H₅]⁺ |

| 113 | Moderate | [M - OC₂H₅]⁺ |

| 101 | High | [M - C₂H₅O₂]⁺ |

| 83 | Moderate | [C₅H₇O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

| 29 | High | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

A sample of Ethyl 6-oxohexanoate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse sequence: Standard zg pulse program.

-

Number of scans: 16-32.

-

Relaxation delay: 1.0 s.

-

Acquisition time: ~4 s.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Standard zgpg30 with proton decoupling.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2.0 s.

-

IR Spectroscopy

Sample Preparation:

-

A single drop of neat Ethyl 6-oxohexanoate is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal or between two KBr plates to form a thin film.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to obtain the final spectrum. A background spectrum of the clean, empty ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of Ethyl 6-oxohexanoate is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mandatory Visualization

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of Ethyl 6-oxohexanoate upon electron ionization.

Caption: Proposed fragmentation of Ethyl 6-oxohexanoate in EI-MS.

Technical Guide: Physical and Chemical Properties of Ethyl 6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-oxohexanoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structural feature makes it a potentially valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, heterocycles, and polymers. The presence of two reactive centers allows for selective transformations and the introduction of diverse functionalities. This document provides a comprehensive overview of the known physical and chemical properties of Ethyl 6-oxohexanoate, detailed experimental protocols for its synthesis, and a discussion of its reactivity and safety considerations.

Chemical and Physical Properties

Quantitative data for Ethyl 6-oxohexanoate is primarily based on computational models, with limited experimentally determined values available in public literature. The following tables summarize the key physical and chemical properties.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| IUPAC Name | ethyl 6-oxohexanoate | PubChem[1] |

| CAS Number | 27983-42-2 | PubChem[1] |

| Canonical SMILES | CCOC(=O)CCCCC=O | PubChem[1] |

| InChI Key | UWNBKRSENSOXKX-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.3 | PubChem |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

Experimental Physical Properties

| Property | Value (for Ethyl 6-hydroxyhexanoate) | Source |

| Boiling Point | 127-128 °C at 12 mmHg | Sigma-Aldrich[2] |

| Density | 0.985 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index | n20/D 1.437 | Sigma-Aldrich[2] |

Spectroscopic Data

While direct spectra are not provided here, the following spectroscopic information for Ethyl 6-oxohexanoate is available in public databases:

-

¹³C NMR: Data available from SpectraBase.

-

Mass Spectrometry (GC-MS): Data available from SpectraBase.

-

IR Spectra: Data available from SpectraBase.

Experimental Protocols

A detailed experimental protocol for the synthesis of Ethyl 6-oxohexanoate is not explicitly available in the readily accessible literature. However, based on general synthetic methodologies for the conversion of nitro groups to carbonyls (the Nef reaction), a plausible synthetic route starting from ethyl 6-nitrohexanoate can be proposed. The following is a representative protocol based on the work of Ballini and Petrini on the oxidative conversion of aliphatic nitro compounds.[3][4][5][6][7]

Synthesis of Ethyl 6-oxohexanoate via the Nef Reaction

This protocol describes the oxidation of ethyl 6-nitrohexanoate to ethyl 6-oxohexanoate.

Materials:

-

Ethyl 6-nitrohexanoate

-

Sodium nitrite (NaNO₂)

-

Acetic acid (CH₃COOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-nitrohexanoate in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.

-

Formation of the Nitronate: Slowly add an aqueous solution of sodium nitrite to the stirred solution of the nitro ester.

-

Acidification and Oxidation: While maintaining the cool temperature, add acetic acid dropwise to the reaction mixture. The reaction is a Nef reaction, where the nitro group is converted to a carbonyl group.

-

Work-up: After the reaction is complete (monitored by thin-layer chromatography), transfer the reaction mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield pure ethyl 6-oxohexanoate.

Reactivity and Chemical Properties

Ethyl 6-oxohexanoate possesses two primary reactive sites: the aldehyde and the ester functional groups. This bifunctionality allows for a range of chemical transformations.

-

Aldehyde Group: The aldehyde is the more reactive of the two functional groups. It can undergo a variety of reactions typical of aldehydes:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid, forming ethyl 6-carboxyhexanoate.

-

Reduction: Can be selectively reduced to the primary alcohol, yielding ethyl 6-hydroxyhexanoate.

-

Nucleophilic Addition: Undergoes nucleophilic addition reactions with reagents such as Grignard reagents, organolithium compounds, and cyanides.

-

Wittig Reaction: Can be converted to an alkene at the C6 position.

-

Imination/Enamine Formation: Reacts with primary and secondary amines to form imines and enamines, respectively.

-

-

Ester Group: The ethyl ester is less reactive than the aldehyde. It can undergo:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 6-oxohexanoic acid.

-

Transesterification: The ethoxy group can be exchanged with other alkoxy groups in the presence of an acid or base catalyst.

-

Reduction: Can be reduced to the corresponding diol (hexane-1,6-diol) using strong reducing agents like lithium aluminum hydride.

-

Amidation: Can react with amines to form amides, though this reaction is generally less favorable than with more reactive acylating agents.

-

References

- 1. Oxone Promoted Nef Reaction. Simple Conversion of Nitro Group into Carbonyl [organic-chemistry.org]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to Ethyl 6-oxohexanoate: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive overview of Ethyl 6-oxohexanoate, a versatile chemical intermediate with significant applications in pharmaceutical research and development. Aimed at researchers, scientists, and professionals in the field of drug discovery, this document details the compound's chemical properties, provides established synthesis protocols, and explores its role as a key building block in the development of targeted therapeutics, particularly Histone Deacetylase (HDAC) and Janus Kinase (JAK) inhibitors.

Chemical Identification and Properties

Ethyl 6-oxohexanoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structure makes it a valuable synthon for the introduction of a six-carbon linker in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties of Ethyl 6-oxohexanoate

| Property | Value |

| CAS Number | 27983-42-2 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | ethyl 6-oxohexanoate |

| Synonyms | Hexanoic acid, 6-oxo-, ethyl ester |

Synthesis of Ethyl 6-oxohexanoate

A reliable and scalable synthesis of Ethyl 6-oxohexanoate can be achieved through a two-step process starting from the readily available ε-caprolactone. The first step involves the ethanolysis of the lactone to yield Ethyl 6-hydroxyhexanoate, which is then oxidized to the desired aldehyde.

Experimental Protocol: Synthesis of Ethyl 6-hydroxyhexanoate from ε-caprolactone

This procedure outlines the acid-catalyzed ring-opening of ε-caprolactone with ethanol.

-

Materials: ε-caprolactone, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate, anhydrous magnesium sulfate, diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ε-caprolactone and an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extract the product into diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude Ethyl 6-hydroxyhexanoate, which can be purified by distillation.

-

Experimental Protocol: Oxidation of Ethyl 6-hydroxyhexanoate to Ethyl 6-oxohexanoate (Swern Oxidation)

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes.[1][2][3]

-

Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (DCM), triethylamine (TEA), Ethyl 6-hydroxyhexanoate.

-

Procedure:

-

In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C.

-

Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for a short period, add a solution of Ethyl 6-hydroxyhexanoate in anhydrous DCM dropwise.

-

Continue stirring at -78 °C for 1-2 hours.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain pure Ethyl 6-oxohexanoate.

-

An alternative to the Swern oxidation is the use of Dess-Martin periodinane (DMP), which is also a mild and selective oxidizing agent for primary alcohols.[4][5]

Applications in Drug Discovery

The linear six-carbon chain of Ethyl 6-oxohexanoate serves as a versatile linker in the design of bioactive molecules, particularly in the field of oncology and inflammatory diseases. Its aldehyde and ester functionalities allow for sequential chemical modifications to introduce a variety of pharmacophoric groups.

Role in Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases, leading to changes in gene expression and cell death in cancer cells.[6] A common structural motif for many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a capping group that interacts with the surface of the enzyme.[2][7][8] The suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a prime example of an FDA-approved HDAC inhibitor that features a six-carbon linker derived from suberic acid.[9]

Ethyl 6-oxohexanoate is an ideal starting material for the synthesis of Vorinostat analogs. The aldehyde can be further functionalized, for instance, through reductive amination, to introduce the capping group, while the ester can be converted to a hydroxamic acid, the zinc-binding group.

Diagram 1: General Pharmacophore Model of an HDAC Inhibitor

Caption: General structure of an HDAC inhibitor.

Potential Role in Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[10] Small molecule inhibitors of JAKs have emerged as effective therapeutics. The structure of many JAK2 inhibitors also incorporates linker moieties to optimally position the pharmacophoric groups within the ATP-binding site of the kinase. While direct use of Ethyl 6-oxohexanoate in prominent JAK2 inhibitors like Fedratinib is not explicitly detailed, the principles of using aliphatic linkers to connect key binding motifs are analogous.[11] The functional handles of Ethyl 6-oxohexanoate allow for the synthetic exploration of novel linker structures in the design of next-generation JAK inhibitors.

Diagram 2: Synthetic Workflow for Drug Candidate Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20210179598A1 - Selective jak2 inhibitor and application thereof - Google Patents [patents.google.com]

- 11. Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs): Full Paper PDF & Summary | Bohrium [bohrium.com]

Synthesis of Ethyl 6-oxohexanoate: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for Ethyl 6-oxohexanoate, a valuable ester in organic synthesis. The document outlines the key starting materials, detailed experimental protocols for major synthetic routes, and a comparative analysis of quantitative data. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Core Synthetic Pathways and Starting Materials

The synthesis of Ethyl 6-oxohexanoate can be approached from several key starting materials, with the most prominent routes originating from ε-caprolactone and monoethyl adipate . A less direct route, though industrially relevant for the precursor ε-caprolactone, starts from cyclohexanone .

The selection of a particular synthetic route will depend on factors such as the availability and cost of the starting materials, desired yield and purity, and the scalability of the process. The following sections provide a detailed examination of the viable synthetic strategies.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the key steps in the synthesis of Ethyl 6-oxohexanoate and its immediate precursors.

| Starting Material | Intermediate | Product | Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) |

| Monoethyl adipate | - | Ethyl 6-chloro-6-oxohexanoate | Bis(trichloromethyl) carbonate, Organic amine catalyst (e.g., N,N-dimethylformamide), Toluene or Ethyl acetate | 4-8 hours | 50-80 °C | High | >98%[1] |

| ε-Caprolactone | Ethyl 6-hydroxyhexanoate | Ethyl 6-oxohexanoate | 1. Ethanol, Acid catalyst (e.g., H₂SO₄) 2. Oxidizing agent (e.g., PCC or Dess-Martin periodinane) | - | - | - | - |

Note: Quantitative data for the synthesis from ε-caprolactone is not explicitly detailed in the surveyed literature, hence the empty fields. The synthesis is a well-established two-step process, but specific yields and conditions can vary based on the chosen catalyst and oxidizing agent.

Experimental Protocols

Route 1: From Monoethyl Adipate via Ethyl 6-chloro-6-oxohexanoate

This two-step route involves the conversion of monoethyl adipate to its acid chloride, followed by a selective reduction to the aldehyde.

Step 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate [1]

-

Materials:

-

Monoethyl adipate

-

Bis(trichloromethyl) carbonate

-

Organic amine catalyst (e.g., N,N-dimethylformamide)

-

Organic solvent (e.g., toluene or ethyl acetate)

-

-

Procedure:

-

In a reaction vessel, combine monoethyl adipate, bis(trichloromethyl) carbonate, and the organic amine catalyst in the chosen organic solvent. The molar ratio of monoethyl adipate to bis(trichloromethyl) carbonate should be in the range of 1:0.34 to 1:1.0, with the catalyst at 0.01 to 0.20 molar equivalents.

-

Heat the reaction mixture to a temperature between 50-80 °C.

-

Maintain the reaction at this temperature for 4 to 8 hours.

-

After the reaction is complete, remove the solvent by distillation under normal or reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain Ethyl 6-chloro-6-oxohexanoate.

-

Step 2: Reduction of Ethyl 6-chloro-6-oxohexanoate to Ethyl 6-oxohexanoate

The selective reduction of the acyl chloride to an aldehyde can be achieved using established methods such as the Rosenmund reduction or with specific hydride reagents.

-

Method A: Rosenmund Reduction

-

Reagents:

-

Ethyl 6-chloro-6-oxohexanoate

-

Hydrogen gas

-

Palladium on barium sulfate (poisoned catalyst)

-

Solvent (e.g., toluene)

-

-

General Protocol:

-

Dissolve Ethyl 6-chloro-6-oxohexanoate in an appropriate solvent in a reaction vessel equipped for hydrogenation.

-

Add the poisoned palladium catalyst.

-

Bubble hydrogen gas through the solution under controlled pressure and temperature.

-

Monitor the reaction progress until the acyl chloride is consumed.

-

Filter off the catalyst and remove the solvent to isolate the product.

-

-

-

Method B: Reduction with a Mild Hydride Reagent

-

Reagents:

-

Ethyl 6-chloro-6-oxohexanoate

-

Lithium tri-tert-butoxyaluminum hydride

-

Anhydrous solvent (e.g., THF)

-

-

General Protocol:

-

Dissolve Ethyl 6-chloro-6-oxohexanoate in an anhydrous solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a mild and sterically hindered hydride reducing agent, such as lithium tri-tert-butoxyaluminum hydride.

-

Stir the reaction at low temperature until completion.

-

Quench the reaction carefully and work up to isolate Ethyl 6-oxohexanoate.

-

-

Route 2: From ε-Caprolactone

This pathway involves the ring-opening of ε-caprolactone to form a hydroxy ester, which is then oxidized to the target aldehyde.

Step 1: Synthesis of Ethyl 6-hydroxyhexanoate

-

Materials:

-

ε-Caprolactone

-

Ethanol

-

Acid catalyst (e.g., sulfuric acid)

-

-

General Protocol:

-

Combine ε-caprolactone and an excess of ethanol in a reaction flask.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture to reflux and maintain for a sufficient time to ensure complete ring-opening.

-

After cooling, neutralize the acid catalyst.

-

Remove the excess ethanol and purify the resulting Ethyl 6-hydroxyhexanoate, typically by distillation.

-

Step 2: Oxidation of Ethyl 6-hydroxyhexanoate to Ethyl 6-oxohexanoate

The selective oxidation of the primary alcohol to an aldehyde can be performed using various reagents.

-

Method A: Pyridinium Chlorochromate (PCC) Oxidation

-

Reagents:

-

Ethyl 6-hydroxyhexanoate

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM) as solvent

-

Inert adsorbent (e.g., Celite)

-

-

General Protocol:

-

Suspend PCC in anhydrous DCM in a reaction flask, often with an inert adsorbent like Celite to prevent the formation of a tarry residue.

-

Add a solution of Ethyl 6-hydroxyhexanoate in anhydrous DCM to the PCC suspension.

-

Stir the mixture at room temperature until the oxidation is complete, monitoring by a suitable method like TLC.

-

Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium byproducts.

-

Concentrate the filtrate to obtain the crude Ethyl 6-oxohexanoate, which can be further purified if necessary.

-

-

-

Method B: Dess-Martin Periodinane (DMP) Oxidation [2][3][4][5][6]

-

Reagents:

-

Ethyl 6-hydroxyhexanoate

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM) as solvent

-

-

General Protocol:

-

Dissolve Ethyl 6-hydroxyhexanoate in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin periodinane to the solution. The reaction is typically run at room temperature.

-

Stir for the required time, monitoring the reaction's progress.

-

Upon completion, quench the reaction, often with a solution of sodium thiosulfate.

-

Perform an aqueous workup to remove the iodine byproducts.

-

Dry the organic layer and remove the solvent to yield Ethyl 6-oxohexanoate.

-

-

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical relationships in the described synthetic routes.

Caption: Synthetic routes to Ethyl 6-oxohexanoate.

The diagram above illustrates the two primary synthetic pathways to Ethyl 6-oxohexanoate, starting from either Adipic Acid (via Monoethyl Adipate) or Cyclohexanone (via ε-Caprolactone). Each arrow represents a chemical transformation, with the type of reaction indicated. This visualization provides a clear and concise overview of the synthetic logic.

References

- 1. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ekwan.github.io [ekwan.github.io]

- 4. scribd.com [scribd.com]

- 5. Dess–Martin Periodinane [merckmillipore.com]

- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

Navigating the Theoretical Landscape of Ethyl 6-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Properties and Computed Descriptors

A foundational step in any theoretical study is the characterization of the molecule's basic properties. The following data has been compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| IUPAC Name | ethyl 6-oxohexanoate | PubChem[1] |

| Canonical SMILES | CCOC(=O)CCCCC=O | PubChem[1] |

| InChI Key | UWNBKRSENSOXKX-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 27983-42-2 | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

A Roadmap for Theoretical Investigation: Experimental Protocols

The following section outlines a robust computational workflow for a thorough theoretical study of Ethyl 6-oxohexanoate. This protocol is based on standard practices in computational chemistry, similar to those applied to related molecules like ethyl hexanoate.

1. Conformational Analysis and Geometry Optimization

-

Objective: To identify the most stable three-dimensional structure(s) of Ethyl 6-oxohexanoate.

-

Methodology:

-

Initial Structure Generation: Generate a starting 3D structure of Ethyl 6-oxohexanoate using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify various low-energy conformers. This is crucial due to the molecule's flexibility arising from its rotatable bonds.

-

Quantum Mechanical Optimization: Each identified conformer should be subjected to geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for molecules of this type is B3LYP/6-31G(d).

-

Final Energy Calculation: For the most stable conformers, single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) can provide more accurate relative energies.

-

2. Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structures are true energy minima and to predict the infrared (IR) and Raman spectra.

-

Methodology:

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).

-

Verification of Minima: The absence of imaginary frequencies confirms that the structure corresponds to a local minimum on the potential energy surface.

-

Spectral Prediction: The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra. These can be compared with experimental data if available.

-

3. Electronic Structure Analysis

-

Objective: To understand the electronic properties of the molecule, which are key to its reactivity.

-

Methodology:

-

Molecular Orbital Analysis: Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals provide insights into the molecule's nucleophilic and electrophilic character.

-

Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge distribution and identify regions susceptible to electrostatic interactions.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge delocalization and intramolecular interactions.

-

4. Thermodynamic Property Calculation

-

Objective: To compute key thermodynamic parameters.

-

Methodology:

-

The results of the frequency calculation can be used to determine thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.

-

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the theoretical investigation protocol described above.

Caption: Computational workflow for the theoretical study of Ethyl 6-oxohexanoate.

Applications in Drug Development

A thorough theoretical understanding of Ethyl 6-oxohexanoate can significantly benefit drug development professionals. For instance, the calculated electronic properties can inform its potential as a covalent binder or its reactivity in bioconjugation strategies. The detailed 3D structural information from conformational analysis is essential for docking studies to predict binding affinities with protein targets. Furthermore, understanding its metabolic fate can be aided by computational predictions of reactive sites.

While a dedicated body of literature on the theoretical aspects of Ethyl 6-oxohexanoate is yet to be established, the framework for such an investigation is well-defined within the field of computational chemistry. This guide provides the necessary protocols and a conceptual roadmap for researchers to embark on a comprehensive theoretical characterization of this promising molecule. The insights gained from such studies will be invaluable for its application in organic synthesis, materials science, and, most notably, in the rational design of novel therapeutic agents.

References

A Comprehensive Review of Ethyl 6-Oxohexanoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on ethyl 6-oxohexanoate, a versatile building block in organic synthesis. The document details its synthesis, spectroscopic characterization, and its emerging role as a precursor in the development of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors.

Chemical Properties and Identification

Ethyl 6-oxohexanoate is an organic compound with the chemical formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1] It is also known by other names such as ethyl 5-formylpentanoate and 6-oxohexanoic acid ethyl ester.[1] Key identifiers for this compound are provided in the table below.

| Property | Value |

| IUPAC Name | ethyl 6-oxohexanoate |

| CAS Number | 27983-42-2 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| SMILES | CCOC(=O)CCCCC=O |

| InChI | InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3 |

Synthesis of Ethyl 6-Oxohexanoate

Experimental Protocol: Oxidation of Ethyl 6-Hydroxyhexanoate

Objective: To synthesize ethyl 6-oxohexanoate by the oxidation of ethyl 6-hydroxyhexanoate.

Materials:

-

Ethyl 6-hydroxyhexanoate

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents, Dess-Martin periodinane)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 6-hydroxyhexanoate in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The reaction mixture is typically stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional dichloromethane.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 6-oxohexanoate.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Note: The reaction conditions, including the choice of oxidizing agent, solvent, temperature, and reaction time, may need to be optimized to achieve the best yield and purity.

The following diagram illustrates the general workflow for the synthesis and purification of ethyl 6-oxohexanoate.

Spectroscopic Characterization

The structure of ethyl 6-oxohexanoate can be confirmed by various spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.77 | t | 1H | -CHO | |

| ~4.12 | q | 2H | -OCH₂CH₃ | |

| ~2.45 | t | 2H | -CH₂CHO | |

| ~2.31 | t | 2H | -CH₂CO₂Et | |

| ~1.65 | m | 4H | -CH₂CH₂CH₂- | |

| ~1.25 | t | 3H | -OCH₂CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~202.5 | -CHO | |

| ~173.3 | -CO₂Et | |

| ~60.3 | -OCH₂CH₃ | |

| ~43.8 | -CH₂CHO | |

| ~34.0 | -CH₂CO₂Et | |

| ~24.5 | -CH₂- | |

| ~21.7 | -CH₂- | |

| ~14.2 | -OCH₂CH₃ |

Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (alkane) |

| ~2720 | Medium | C-H stretch (aldehyde) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of ethyl 6-oxohexanoate would be expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage adjacent to the carbonyl groups.[2]

Applications in Drug Development

Ethyl 6-oxohexanoate serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.[3] One area of significant interest is its use as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors.

HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer. Hydroxamic acids are a well-known class of HDAC inhibitors, and they can be synthesized from ethyl esters.

Synthesis of Hydroxamic Acids from Ethyl Esters

The conversion of an ethyl ester, such as ethyl 6-oxohexanoate, to a hydroxamic acid is a key step in the synthesis of certain HDAC inhibitors. This transformation is typically achieved by reacting the ester with hydroxylamine.

General Reaction:

R-COOEt + NH₂OH → R-CONHOH + EtOH

Several methods have been developed for this conversion, including direct reaction with hydroxylamine, often in the presence of a base like sodium methoxide, and microwave-assisted synthesis.[4][5]

The following diagram illustrates the potential synthetic pathway from ethyl 6-oxohexanoate to a hydroxamic acid derivative, a key pharmacophore in many HDAC inhibitors.

While a direct synthesis of a marketed HDAC inhibitor starting from ethyl 6-oxohexanoate is not explicitly detailed in readily available literature, its structure provides a versatile scaffold for the elaboration into such molecules. The aldehyde functionality can be modified through various reactions, such as reductive amination or Wittig reactions, to introduce different cap groups, while the ester can be converted to the zinc-binding hydroxamic acid group. This flexibility makes ethyl 6-oxohexanoate a valuable starting material for the synthesis of libraries of potential HDAC inhibitors for screening and drug discovery.

Conclusion

Ethyl 6-oxohexanoate is a valuable and versatile chemical intermediate with clear applications in organic synthesis. Its straightforward synthesis from ethyl 6-hydroxyhexanoate and its well-defined spectroscopic properties make it an attractive building block. Of particular importance to the pharmaceutical industry is its potential as a precursor for the synthesis of bioactive molecules, most notably hydroxamic acid-based HDAC inhibitors. Further research into the development of novel synthetic routes utilizing ethyl 6-oxohexanoate is likely to yield new therapeutic candidates for a range of diseases.

References

- 1. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 5. Hydroxamate synthesis by acylation [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-oxohexanoate

Introduction

Ethyl 6-oxohexanoate is a valuable bifunctional molecule often utilized as a building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure incorporates both an ester and an aldehyde, allowing for a wide range of subsequent chemical transformations. This document provides a detailed two-step protocol for the synthesis of ethyl 6-oxohexanoate starting from adipic acid monoethyl ester. The described methodology involves the selective reduction of the carboxylic acid moiety followed by a mild oxidation of the resulting primary alcohol.

Overall Reaction Scheme

The synthesis of ethyl 6-oxohexanoate from adipic acid monoethyl ester is achieved in two sequential steps:

-

Selective Reduction: The carboxylic acid group of adipic acid monoethyl ester is selectively reduced to a primary alcohol using a borane reagent, yielding ethyl 6-hydroxyhexanoate.

-

Mild Oxidation: The primary alcohol of ethyl 6-hydroxyhexanoate is then oxidized to an aldehyde using Dess-Martin periodinane (DMP) to produce the final product, ethyl 6-oxohexanoate.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of ethyl 6-oxohexanoate.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Selective Reduction | Adipic acid monoethyl ester, Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 to Room Temp. | 8 | ~88[1] |

| 2 | Mild Oxidation | Ethyl 6-hydroxyhexanoate, Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temp. | 2–4 | >90 (typical) |

Experimental Protocols

Step 1: Selective Reduction of Adipic Acid Monoethyl Ester to Ethyl 6-hydroxyhexanoate

This protocol is based on the established method for the selective reduction of carboxylic acids in the presence of esters using borane reagents.[2][3]

Materials:

-

Adipic acid monoethyl ester

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adipic acid monoethyl ester (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the 1 M solution of BH₃·THF (approximately 1.0-1.2 equivalents) dropwise to the stirred solution of adipic acid monoethyl ester.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the flask back to 0 °C with an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of methanol until the effervescence ceases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 6-hydroxyhexanoate.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Mild Oxidation of Ethyl 6-hydroxyhexanoate to Ethyl 6-oxohexanoate

This protocol is a general procedure for the Dess-Martin oxidation of primary alcohols to aldehydes.[4][5][6][7][8][9]

Materials:

-

Ethyl 6-hydroxyhexanoate

-

Dess-Martin periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve ethyl 6-hydroxyhexanoate (1 equivalent) in anhydrous DCM.

-

To the stirred solution, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Pour the mixture into a separatory funnel containing a stirred mixture of saturated aqueous NaHCO₃ solution and an aqueous solution of 10% Na₂S₂O₃.

-

Stir vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 6-oxohexanoate.

-

The crude product can be purified by flash column chromatography on silica gel to obtain the pure aldehyde.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. How to reduce carboxylic acids to alcohols [almerja.com]

- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

Application Notes and Protocols: Ethyl 6-oxohexanoate as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 6-oxohexanoate as a versatile building block in organic synthesis. Ethyl 6-oxohexanoate, with its bifunctional nature possessing both an aldehyde and an ester group, serves as a valuable precursor for the synthesis of a wide array of more complex molecules, including amino acids, lactams, and other heterocyclic systems that are relevant to pharmaceutical and materials science research.

Introduction

Ethyl 6-oxohexanoate is a linear C8 aliphatic compound featuring a terminal aldehyde and an ethyl ester. This unique combination of functional groups allows for selective chemical transformations, making it an ideal starting material for the synthesis of various organic compounds. The aldehyde functionality can readily undergo nucleophilic addition, reduction, oxidation, and olefination reactions, while the ester group can be hydrolyzed, reduced, or be involved in condensation reactions. This document focuses on a key transformation: the synthesis of ethyl 6-aminohexanoate via reductive amination.

Application: Synthesis of Ethyl 6-aminohexanoate via Reductive Amination

The conversion of ethyl 6-oxohexanoate to ethyl 6-aminohexanoate introduces a primary amine group, transforming the molecule into a valuable intermediate for the synthesis of polyamides (such as Nylon-6), and as a precursor for various pharmaceuticals and other specialty chemicals. Reductive amination is a highly efficient method for this transformation.

Reaction Scheme

The overall reaction involves the formation of an intermediate imine from the reaction of the aldehyde with an ammonia source, followed by in-situ reduction to the corresponding amine.

Overall Reaction:

Experimental Workflow

The experimental process for the reductive amination of ethyl 6-oxohexanoate is outlined below. This workflow is designed for efficiency and high yield, employing standard laboratory techniques.

Signaling Pathway of Reductive Amination

The mechanism of reductive amination involves two key stages: the formation of an imine followed by its reduction.

Detailed Experimental Protocol

Materials:

-

Ethyl 6-oxohexanoate (1.0 eq)

-

Ammonium chloride (NH₄Cl, 1.5 eq)

-

Sodium borohydride (NaBH₄, 1.5 eq)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 6-oxohexanoate (1.0 eq) in methanol (0.2 M). Add ammonium chloride (1.5 eq) to the solution and stir until it dissolves.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and basify with saturated NaHCO₃ solution until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution in vacuo. Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure ethyl 6-aminohexanoate.

Quantitative Data

The following table summarizes the typical quantitative data for the reductive amination of ethyl 6-oxohexanoate.

| Parameter | Value |

| Starting Material | Ethyl 6-oxohexanoate (1.0 g, 6.32 mmol) |

| Reagents | NH₄Cl (0.51 g, 9.48 mmol), NaBH₄ (0.36 g, 9.48 mmol) |

| Solvent Volume | 32 mL Methanol |

| Reaction Time | 12 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Product Yield (Illustrative) | 0.85 g (85%) |

| Product Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) δ | 4.12 (q, J=7.1 Hz, 2H), 2.68 (t, J=6.8 Hz, 2H), 2.29 (t, J=7.4 Hz, 2H), 1.63 (m, 2H), 1.48 (m, 2H), 1.37 (m, 2H), 1.25 (t, J=7.1 Hz, 3H), 1.18 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 173.9, 60.2, 42.2, 34.3, 33.1, 26.5, 24.8, 14.2 |

Note: Yields are illustrative and may vary based on experimental conditions and scale.

Conclusion

Ethyl 6-oxohexanoate is a highly valuable and versatile building block in organic synthesis. The reductive amination protocol detailed in this document provides a reliable method for the synthesis of ethyl 6-aminohexanoate, a key intermediate for further synthetic transformations. The straightforward nature of this reaction, coupled with the potential for high yields, makes it an attractive process for both academic research and industrial applications in drug development and materials science.

Application Notes and Protocols: The Versatile Role of Ethyl 6-oxohexanoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 6-oxohexanoate and its derivatives in the preparation of valuable pharmaceutical intermediates. The following sections detail key transformations, experimental protocols, and the biological significance of the resulting molecules, offering a valuable resource for researchers in drug discovery and development.

Introduction: Ethyl 6-oxohexanoate as a Key Building Block

Ethyl 6-oxohexanoate, with its bifunctional nature comprising an ester and a ketone, is a versatile starting material in organic synthesis. The reactivity of both the ketone and the ester functionalities allows for a wide range of chemical modifications, making it an ideal precursor for the synthesis of various pharmaceutical intermediates. This document focuses on two primary applications: the synthesis of Thioctic Acid (α-Lipoic Acid) and 6-Aminocaproic Acid, both of which have significant therapeutic applications.

Application I: Synthesis of Thioctic Acid (α-Lipoic Acid)

Thioctic acid is a potent antioxidant used in the management of diabetic neuropathy.[1] Its synthesis often proceeds through intermediates derived from ethyl 6-oxohexanoate. A key precursor, ethyl 6-chloro-6-oxohexanoate, can be synthesized from monoethyl adipate. The subsequent multi-step synthesis involves the introduction of the dithiolane ring, a critical pharmacophore for its antioxidant activity.

Synthetic Workflow for Thioctic Acid

The overall synthetic strategy involves the initial preparation of a key intermediate, ethyl 6-chloro-6-oxohexanoate, followed by a series of transformations to construct the thioctic acid molecule.

Caption: Synthetic workflow for Thioctic Acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

This protocol is based on the reaction of monoethyl adipate with bis(trichloromethyl) carbonate.

| Parameter | Value |

| Reactants | |

| Monoethyl adipate | 1 eq |

| Bis(trichloromethyl) carbonate | 0.34 - 1.0 eq |

| Organic amine catalyst (e.g., Pyridine, N,N-dimethylformamide) | 0.01 - 0.20 eq |

| Solvent | Toluene or Ethyl acetate |

| Temperature | 50 - 80 °C |

| Reaction Time | 4 - 8 hours |

| Yield | 87.0% - 90.5% |

| Purity | 98.0% - 99.0% |

Methodology:

-

To a solution of monoethyl adipate in an organic solvent (e.g., toluene), add the organic amine catalyst.

-

Slowly add bis(trichloromethyl) carbonate to the mixture while maintaining the temperature between 50-80°C.

-

Stir the reaction mixture for 4-8 hours at the same temperature.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain ethyl 6-chloro-6-oxohexanoate.[2]

Protocol 2: Synthesis of Thioctic Acid from Ethyl 6,8-dichlorooctanoate

This protocol outlines the formation of the dithiolane ring and final hydrolysis.

| Parameter | Value |

| Reactants | |

| Ethyl 6,8-dichlorooctanoate | 1 eq |

| Sodium sulfide hydrate | 1.1 eq |

| Sulfur | 1.5 eq |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | ~2 hours (addition) + 1 hour (reflux) |

| Yield | 71% - 76% (of pure R,S-thioctic acid) |

Methodology:

-

To a mixture of ethanol and n-propanol, add ethyl 6,8-dichlorooctanoate and sulfur with stirring.

-

Gently reflux the mixture.

-

Add a solution of sodium sulfide hydrate in a mixture of water and ethanol dropwise over approximately 2 hours while maintaining a gentle reflux.

-

After the addition is complete, continue refluxing for an additional hour.

-

Cool the reaction mixture and add cyclohexane and water.

-

Acidify the mixture with 10% hydrochloric acid.

-

Separate the phases and treat the organic phase with a solution of sodium hydroxide and sodium sulfite in water.

-

Stir the two-phase system at 68-70°C for 2 hours.

-

After cooling and phase separation, acidify the aqueous phase and extract with a cyclohexane/ethyl acetate mixture.

-

The combined organic phases are then processed to crystallize pure R,S-thioctic acid.[3]

Biological Signaling Pathway of Thioctic Acid

Thioctic acid exerts its therapeutic effects through multiple mechanisms, primarily centered around its potent antioxidant and anti-inflammatory properties.

Caption: Mechanism of action of Thioctic Acid.

Thioctic acid and its reduced form, dihydrolipoic acid (DHLA), directly scavenge reactive oxygen species (ROS), chelate pro-oxidant metal ions, and participate in the regeneration of other endogenous antioxidants like vitamin C and vitamin E.[3][4][5] Furthermore, thioctic acid modulates key signaling pathways involved in cellular stress response and inflammation. It can activate the Nrf2/ARE pathway, leading to the upregulation of antioxidant gene expression.[3][6] Additionally, it has been shown to inhibit the pro-inflammatory NF-κB pathway and enhance insulin signaling, which contributes to its therapeutic effects in diabetic neuropathy.[6]

Application II: Synthesis of 6-Aminocaproic Acid

6-Aminocaproic acid is a derivative of the amino acid lysine and is used as an antifibrinolytic agent to treat certain bleeding disorders.[1] It can be synthesized from ethyl 6-oxohexanoate via reductive amination.

Synthetic Workflow for 6-Aminocaproic Acid

The synthesis involves the conversion of the ketone in ethyl 6-oxohexanoate to an amine, followed by hydrolysis of the ester.

Caption: Synthesis of 6-Aminocaproic Acid.

Experimental Protocol

Protocol 3: Reductive Amination of Ethyl 6-oxohexanoate

This protocol describes a general procedure for the reductive amination of ethyl 6-oxohexanoate.

| Parameter | Value |

| Reactants | |

| Ethyl 6-oxohexanoate | 1 eq |

| Amine (e.g., Ammonia, Ammonium acetate) | 1 - 1.2 eq |

| Reducing Agent (e.g., Sodium cyanoborohydride, Sodium triacetoxyborohydride, H₂/Pd-C) | 1.5 - 2 eq |